molecular formula C20H19AsIO B14591797 CID 71397644

CID 71397644

Cat. No.: B14591797
M. Wt: 477.2 g/mol
InChI Key: WARVHXORIDFIMM-UHFFFAOYSA-N
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Description

CID 71397644 (exact IUPAC name unspecified in available literature) is an organic compound characterized via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation techniques . The compound was isolated through fractionated vacuum distillation of CIEO (unspecified extract), with its purity and identity confirmed via GC-MS total ion chromatogram and mass spectral analysis .

Properties

Molecular Formula

C20H19AsIO

Molecular Weight

477.2 g/mol

InChI

InChI=1S/C20H18AsO.HI/c1-15-8-7-9-16(14-15)21(2)17-10-3-5-12-19(17)22-20-13-6-4-11-18(20)21;/h3-14H,1-2H3;1H

InChI Key

WARVHXORIDFIMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71397644 involves specific synthetic routes and reaction conditions. The preparation method typically includes the following steps:

Chemical Reactions Analysis

CID 71397644 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of CID 71397644 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogs: Oscillatoxin Derivatives

identifies oscillatoxin derivatives as structural analogs to CID 71397644 (Figure 1). Key comparisons include:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Framework Likely polyketide or terpenoid Polyketide-derived marine toxin Methyl-substituted oscillatoxin D
Functional Groups Hydroxyl/carbonyl (inferred) Epoxide, ester, conjugated double bonds Additional methyl group at C-30
Mass Spectrometry GC-MS profile with distinct fragmentation ESI-MS/MS shows [M+H]+ ions and epoxide cleavage Methylation alters fragmentation pathways
Biological Activity Not reported Cytotoxic, inhibits protein phosphatases Enhanced lipophilicity and membrane permeability

Key Differences :

  • Substituents : this compound lacks the methyl group present in CID 185389, impacting solubility and bioactivity.
  • Fragmentation Patterns: Source-induced CID in mass spectrometry () could differentiate these compounds via diagnostic ions (e.g., loss of methyl groups or epoxide ring cleavage).

Functional Analogs: Ginsenoside Isomers

highlights ginsenosides (e.g., Rf and pseudoginsenoside F11) as functional analogs due to their structural isomerism and shared analytical challenges.

Property This compound Ginsenoside Rf Pseudoginsenoside F11
Structural Class Unspecified Triterpenoid saponin Triterpenoid saponin (C-24 isomer)
Chromatographic Behavior Elutes in mid-polar GC fractions LC-ELSD retention time: 22.5 min LC-ELSD retention time: 23.1 min
Mass Spectral Data [M+H]+ at m/z 800–850 (hypothetical) [M+Na]+ at m/z 823.5 [M+Na]+ at m/z 823.5 (isomeric)
Differentiation Method GC-MS retention time Source-induced CID fragments: m/z 643, 325 Distinct CID fragments: m/z 635, 309

Key Differences :

  • Isomerism: While both ginsenosides share identical molecular weights, this compound’s distinct chromatographic profile suggests differing polarity.
  • Analytical Utility: this compound’s GC-MS compatibility contrasts with LC-ESI-MS workflows required for ginsenosides .

Research Implications and Limitations

  • Structural Insights : Comparative mass spectral data (e.g., methyl group loss in oscillatoxins vs. hydroxyl rearrangements in this compound) highlight the role of substituents in fragmentation pathways .
  • Functional Overlap : this compound’s lack of reported bioactivity contrasts with oscillatoxins’ cytotoxicity, emphasizing the need for pharmacological profiling.
  • Limitations : Absence of explicit biological data for this compound restricts functional comparisons. Further studies using LC-ESI-MS/MS and in vitro assays are recommended.

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